![molecular formula C11H17NO B115941 (R)-(-)-2-Amino-1-benzyloxybutane CAS No. 142559-11-3](/img/structure/B115941.png)
(R)-(-)-2-Amino-1-benzyloxybutane
Overview
Description
(R)-(-)-2-Amino-1-benzyloxybutane, also known as R-(-)-ABOB, is a chiral compound that belongs to the class of amino alcohols. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Resolving Agents in Stereochemistry
- Chiral Resolution : (R)-(-)-2-Amino-1-benzyloxybutane has been employed as a new base for resolving racemic acids, demonstrating its utility in stereochemical analysis and synthesis. This compound was effective in resolving racemic α-methylsuccinic and α-bromosuccinic acids, as well as racemic α-benzylhemisuccinic esters (Touet, Ruault, & Brown, 2006).
Synthesis of Complex Molecules
- Precursor in Synthesis : It served as a precursor in the stereoselective synthesis of 1,4,2-oxazaphosphorines, crucial for creating chiral α-aminophosphonic acids (Dimukhametov et al., 2003).
- Glycosamine Analogs : Its application in synthesizing C-linked analogs of glycosamines has paved the way for exploring new chemical spaces and preparing complex 2-amino-2-deoxy sugars of biological interest (Abuduaini et al., 2022).
Antimicrobial and Biological Applications
- Antimycobacterial Activities : Derivatives of (R)-(-)-2-Amino-1-benzyloxybutane showed promising antimycobacterial activities against M. tuberculosis, with variations in biological activity linked to different substituents (Moreth et al., 2014).
Enzymatic and Chemical Reactions
- Biocatalysis : This compound was involved in a biocatalytic approach for synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid via a systems biocatalysis approach, showcasing its role in enzyme-mediated synthetic processes (Hernández et al., 2017).
Miscellaneous Chemical Synthesis
- Intermediate in Synthetic Processes : It has been utilized as an intermediate in various synthetic processes, for instance, in the synthesis of organolithium aggregates and in the formation of chiral-at-metal complexes (Kronenburg et al., 2004), (Pinto et al., 2004).
properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQWOAPAERBEID-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Amino-1-benzyloxybutane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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